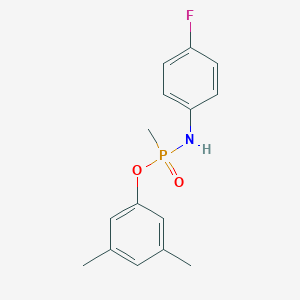
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as DF-MPJC, is a novel chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DF-MPJC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide may act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. These actions may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition may contribute to its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent neuroprotective and anticancer effects, making it a promising compound for further research. However, N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of research is to further investigate its potential use as a neuroprotective agent. Studies can be conducted to determine its efficacy in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research is to investigate its potential use as an anticancer agent. Studies can be conducted to determine its efficacy in treating various types of cancer, as well as to investigate its mechanism of action in cancer cells.
Furthermore, studies can be conducted to investigate the structure-activity relationship of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. This can help to identify structural features that are important for its activity, which can be used to design more potent derivatives.
Conclusion:
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is a novel compound that exhibits potent neuroprotective and anticancer effects. Its potential applications in various fields of science make it a promising compound for further research. The synthesis method of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is relatively simple and efficient, and its mechanism of action is not fully understood. Future research can focus on investigating its potential use as a neuroprotective and anticancer agent, as well as identifying structural features that are important for its activity.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 2,4-dimethylphenylhydrazine and 4-fluorobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with piperazine in the presence of triethylamine to obtain N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. This method has been reported to have a yield of 70-80% and is relatively simple and efficient.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields of science. One of the major areas of research is its use in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide exhibits significant neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its potential use as an anticancer agent. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide in cancer cells involves the induction of apoptosis and inhibition of cell proliferation.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIWIPPYANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)

![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
